(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Description
(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an azetidine derivative featuring a tert-butyl ester group at the 1-position and a phenoxymethyl substituent at the 3-position of the azetidine ring. The phenoxymethyl group is further substituted with a formyl group at the para position of the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, due to its reactive formyl group, which allows for further functionalization via nucleophilic addition or condensation reactions .
The tert-butyl ester acts as a protective group, enhancing the compound’s stability during synthetic procedures such as Mitsunobu reactions or coupling steps, as evidenced by its frequent use in analogous compounds (e.g., pyridinyl- and isoxazolyl-substituted azetidines) .
Properties
IUPAC Name |
tert-butyl 3-[(4-formylphenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-13(9-17)11-20-14-6-4-12(10-18)5-7-14/h4-7,10,13H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHMTACOMLFVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
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Starting Material : 1-Boc-azetidine-3-yl-methanol (20.96 g, 112 mmol) is dissolved in ethyl acetate (500 mL).
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Oxidizing Agent : 2-Iodoxybenzoic acid (IBX, 62.69 g, 224 mmol) is added.
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Reaction Conditions : Reflux overnight.
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Workup : The mixture is cooled, filtered, and concentrated to yield the product as a yellow oil.
Key Data
| Parameter | Value |
|---|---|
| Yield | 99% |
| Purity | >95% (by NMR) |
| Key Advantage | High efficiency, minimal byproducts |
Mechanistic Insight : IBX selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. The tert-butyl ester remains stable under these conditions.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 80–90% (estimated) |
| Reaction Time | 30–60 minutes |
| Key Advantage | Rapid synthesis, scalable |
Note : Specific details are inferred from analogous azetidine functionalization methods.
Cyclization of Epoxy Amines
This approach constructs the azetidine ring via intramolecular aminolysis of epoxy amines.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield (Azetidine) | 81% |
| Diastereoselectivity | >20:1 (azetidine:pyrrolidine) |
| Key Advantage | High regioselectivity |
Mechanistic Insight : Lanthanum triflate stabilizes transition states, favoring 4-exo-tet cyclization over 5-endo-trig pathways.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| IBX Oxidation | 99% | 12–24 hrs | Low | High |
| Microwave-Assisted | 80–90% | <1 hr | Moderate | Moderate |
| Epoxy Aminolysis | 81% | 2–12 hrs | High | Low |
Critical Challenges and Solutions
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Formyl Group Stability : The formyl moiety is prone to oxidation. Use of mild oxidizing agents (e.g., IBX) or in situ protection mitigates this.
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Ring Strain Management : Azetidine’s 25.4 kcal/mol strain necessitates careful temperature control to prevent ring-opening.
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Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., La(OTf)₃) ensure enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Carboxyphenoxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
Reduction: 4-Hydroxymethylphenoxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted phenoxymethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibacterial Activity
Research indicates that derivatives of (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibit significant antibacterial properties. Such compounds can be utilized in developing new antibiotics to combat resistant bacterial strains. For instance, studies have shown that modifications of this compound enhance its efficacy against various Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic therapy .
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects, particularly in the context of autoimmune diseases. Its ability to modulate immune responses suggests potential applications in treating conditions like systemic lupus erythematosus and rheumatoid arthritis. In vivo studies demonstrated that administering (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester resulted in reduced inflammation markers in mouse models .
Mechanistic Studies
2.1 Toll-like Receptor Modulation
One of the notable mechanisms through which this compound operates is via modulation of Toll-like receptors (TLRs). Research has indicated that it can activate TLR7 and TLR8 pathways, which are crucial in the immune response to pathogens. This activation can lead to enhanced immune responses, making it a valuable candidate for vaccine adjuvants or therapies aimed at boosting immunity .
2.2 Cellular Mechanisms
Studies involving HEK293 cell lines have shown that the compound influences pathways related to NF-kappaB activation, which is pivotal in inflammatory responses and cell survival. The compound's ability to induce or inhibit these pathways could lead to novel therapeutic strategies for managing chronic inflammatory diseases .
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves various chemical reactions, including amide formation using coupling agents like EDC or DCC. The flexibility in its synthetic routes allows for the generation of numerous derivatives with tailored biological activities .
3.2 Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies focus on modifying the structure of this compound to enhance its pharmacological profiles. By altering functional groups or substituents, researchers aim to improve potency, selectivity, and reduce potential side effects associated with therapeutic use .
Case Studies
Mechanism of Action
The mechanism of action of (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can confer unique binding properties, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The formyl group in the target compound is electron-withdrawing, which polarizes the aromatic ring and increases electrophilicity, facilitating reactions like Schiff base formation. In contrast, bromo (electron-withdrawing) and methoxy (electron-donating) groups in analogs influence coupling reactivity and electronic distribution .
- Biological Activity : The formyl group’s presence may enhance binding to nAChRs compared to bulkier substituents (e.g., trifluoropropyl or isoxazolyl groups in compounds 38 and 39 from ), as seen in related ligands where formyl derivatives exhibit improved receptor affinity .
Physicochemical and Spectroscopic Data
- Mass Spectrometry: Expected molecular ion [M+H]$^+$ at m/z 308.14 (C₁₆H₂₁NO₅), differentiating it from analogs like 3-(4-Amino-3-methoxyphenoxy)-azetidine-1-carboxylic acid tert-butyl ester ([M+H]$^+$ m/z 295.16) .
Biological Activity
(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 137076-22-3
- Structure : The compound features an azetidine ring, a phenoxy group, and a formyl substituent that contribute to its unique reactivity and biological profile.
The biological activity of (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been reported to act as a positive allosteric modulator for muscarinic receptors, which are implicated in cognitive functions and may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds were reported in the range of 1–8 µM against resistant strains .
Cytotoxicity Studies
In vitro assays have demonstrated that (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibits cytotoxic effects on cancer cell lines. The IC50 values for cell lines such as MCF-7 breast cancer cells were found to be significant, indicating potential for further development as an anticancer agent .
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of azetidine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting their utility in treating conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of azetidine derivatives against various pathogens. The study reported that certain modifications to the azetidine structure enhanced its efficacy against resistant bacterial strains, highlighting the importance of structural optimization in drug development .
Data Tables
| Biological Activity | MIC (µM) | IC50 (µM) | Target Pathway |
|---|---|---|---|
| Antimicrobial (Gram-positive) | 1–5 | N/A | Cell membrane disruption |
| Antimicrobial (Gram-negative) | 5–8 | N/A | Cell membrane disruption |
| Cytotoxicity (MCF-7 cells) | N/A | 6.8 | Apoptosis induction |
| Neuroprotection | N/A | N/A | Anti-inflammatory pathways |
Q & A
Q. What are the standard synthetic routes for preparing (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester?
The compound is typically synthesized via multi-step reactions involving alkylation or coupling of azetidine intermediates. For example, analogous tert-butyl esters are prepared by reacting hydroxyl- or sulfonyl-containing intermediates with tert-butyl-protected azetidine derivatives under basic conditions (e.g., NaH in DMF) . Key steps include nucleophilic substitution at the azetidine nitrogen and subsequent functionalization of the phenoxymethyl group. Purification often involves column chromatography, and yields range from 50–70% depending on reaction optimization .
Q. What analytical methods are recommended for characterizing this compound?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, NMR of similar tert-butyl-protected azetidines shows distinct peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and azetidine protons (δ ~3.5–4.5 ppm, multiplet). NMR confirms the carbonyl group (δ ~155 ppm) and aromatic formyl moiety (δ ~190 ppm). High-resolution MS (ESI or EI) is used to verify molecular weight, with fragmentation patterns aligning with tert-butyl ester cleavage .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data for this compound is limited, structurally related tert-butyl esters may cause skin/eye irritation or respiratory discomfort. Follow standard protocols: use nitrile gloves, safety goggles, and a lab coat. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Avoid inhalation by working in a fume hood .
Advanced Research Questions
Q. How is this compound utilized as an intermediate in nicotinic acetylcholine receptor (nAChR) ligand synthesis?
The tert-butyl ester group serves as a protective moiety for the azetidine nitrogen during multi-step syntheses. For example, in nicotinic ligand development, the ester is hydrolyzed under acidic conditions (e.g., HCl/dioxane) to yield free azetidine, which is then coupled to pyridine or isoxazole pharmacophores. This strategy enables selective α4β2-nAChR partial agonist synthesis, as demonstrated in pharmacological studies .
Q. What strategies improve the yield of coupling reactions involving this compound?
Optimize reaction parameters such as:
- Base selection : Use KCO or EtN to deprotonate hydroxyl groups without side reactions.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Palladium complexes (e.g., Pd(PPh)Cl) improve cross-coupling efficiency for alkyne or aryl integrations . Monitor reaction progress via TLC or LC-MS to minimize over-functionalization.
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
The tert-butyl ester is stable under basic conditions but cleaves readily with strong acids (e.g., TFA or HCl/dioxane). This property is exploited in sequential deprotection strategies. For instance, the ester remains intact during Suzuki couplings but is removed in later stages to expose the azetidine amine for further modifications .
Q. What pharmacological activities are associated with derivatives of this compound?
Derivatives exhibit partial agonist activity at α4β2-nAChRs, relevant for neurological disorders. For example, tert-butyl-protected intermediates are deprotected to generate azetidine-containing ligands with sub-micromolar binding affinities. In vitro assays (e.g., radioligand displacement) and electrophysiological studies validate target engagement and functional potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
